molecular formula C9H6BrClN2 B061779 6-Bromo-2-chloro-4-methylquinazoline CAS No. 175724-46-6

6-Bromo-2-chloro-4-methylquinazoline

Cat. No.: B061779
CAS No.: 175724-46-6
M. Wt: 257.51 g/mol
InChI Key: RBCVTTGAFBHALI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-4-methylquinazoline typically involves the bromination and chlorination of 4-methylquinazoline. One common method includes the reaction of 4-methylquinazoline with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the 6 and 2 positions, respectively .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-4-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

6-Bromo-2-chloro-4-methylquinazoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-4-methylquinazoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-chloroquinazoline
  • 6-Bromo-4-chloro-2-methylquinoline
  • 2-Chloro-4-methylquinazoline

Uniqueness

6-Bromo-2-chloro-4-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

6-bromo-2-chloro-4-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c1-5-7-4-6(10)2-3-8(7)13-9(11)12-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCVTTGAFBHALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570751
Record name 6-Bromo-2-chloro-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175724-46-6
Record name 6-Bromo-2-chloro-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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